4-(Methylamino)butyric acid hydrochloride
Overview
Description
4-(Methylamino)butyric acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is also known as 4-(Methylamino)butanoic acid hydrochloride. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 4-(Methylamino)butyric acid hydrochloride involves its interaction with its targets. It is a derivative of GABA and a hydrolysis product of the industrial solvent, N-methyl-2-pyrrolidinone .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a product of nicotine catabolism in bacteria and inhibits L-Carnitine from undergoing β-oxidation in mammals . The downstream effects of these pathways are complex and involve multiple biological processes .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Given its role in inhibiting L-Carnitine from undergoing β-oxidation, it may have significant effects on energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower . More research is needed to fully understand how environmental factors influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)butyric acid hydrochloride typically involves the reaction of 4-aminobutyric acid with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce corresponding carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-(Methylamino)butyric acid hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and peptide synthesis.
Biology: It is used in studies related to neurotransmitter functions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)butyric acid hydrochloride
- 3-(Methylamino)propionic acid
- 4-(Methylamino)butanoic acid
Uniqueness
4-(Methylamino)butyric acid hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to modulate neurotransmitter activity sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(methylamino)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6-4-2-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLHQRQZCMCQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504845 | |
Record name | 4-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-17-6 | |
Record name | 6976-17-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Methylamino)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylamino)butyric acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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